Tributyl[(prop-2-en-1-yl)oxy]stannane
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Overview
Description
Tributyl[(prop-2-en-1-yl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and one prop-2-en-1-yloxy group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl[(prop-2-en-1-yl)oxy]stannane can be synthesized through the reaction of tributylstannyl chloride with prop-2-en-1-ol in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent like tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tributyl[(prop-2-en-1-yl)oxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under mild conditions.
Major Products
Oxidation: Tin oxides and butyl alcohols.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Tributyl[(prop-2-en-1-yl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of tributyl[(prop-2-en-1-yl)oxy]stannane involves the interaction of the tin atom with various molecular targets. The compound can act as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing carbocation intermediates. The prop-2-en-1-yloxy group can also participate in nucleophilic substitution reactions, enhancing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- Tributyl(prop-1-yn-1-yl)stannane
- Tributyl(3-methoxyprop-1-en-2-yl)stannane
- Tributyl(prop-1-en-2-yl)stannane
Uniqueness
Tributyl[(prop-2-en-1-yl)oxy]stannane is unique due to its specific functional group, which imparts distinct reactivity and stability compared to other organotin compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
24355-28-0 |
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Molecular Formula |
C15H32OSn |
Molecular Weight |
347.12 g/mol |
IUPAC Name |
tributyl(prop-2-enoxy)stannane |
InChI |
InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;2H,1,3H2;/q;;;-1;+1 |
InChI Key |
UPTICQMTIINZMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OCC=C |
Origin of Product |
United States |
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